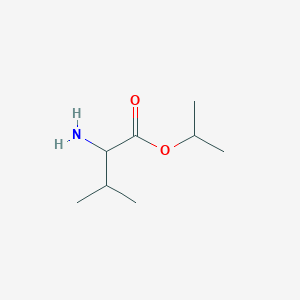
Propan-2-yl 2-amino-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-amino-3-methylbutanoate can be synthesized through the esterification of valine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-amino-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding valine and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Valine and isopropanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Propan-2-yl 2-amino-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester derivative of valine, it may participate in metabolic processes related to amino acid metabolism. The ester bond can be hydrolyzed to release valine, which can then be incorporated into proteins or further metabolized.
Comparaison Avec Des Composés Similaires
Propan-2-yl 2-amino-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-methylbutanoate: An ester derivative of valine with ethyl alcohol instead of isopropanol.
Methyl 2-amino-3-methylbutanoate: An ester derivative of valine with methyl alcohol.
Butyl 2-amino-3-methylbutanoate: An ester derivative of valine with butyl alcohol.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other ester derivatives of valine. Its use of isopropanol as the alcohol component differentiates it from other similar compounds, potentially leading to different applications and reactivity profiles.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
propan-2-yl 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-5(2)7(9)8(10)11-6(3)4/h5-7H,9H2,1-4H3 |
Clé InChI |
GJJLNXZGOBJOFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


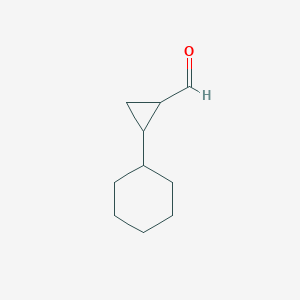
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)

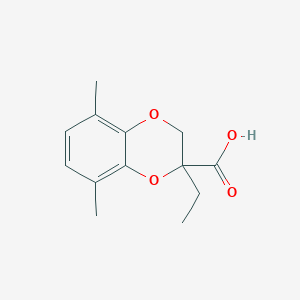
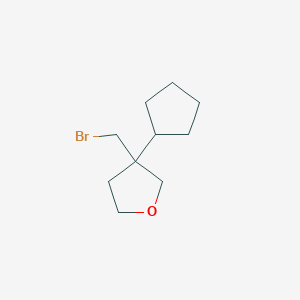
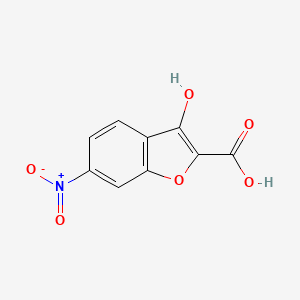
![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
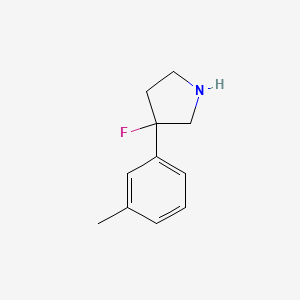
![tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13239833.png)
![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
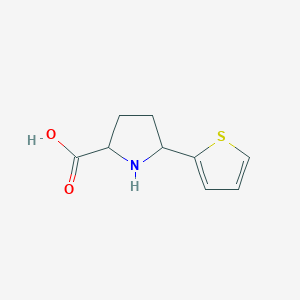
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
